3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione 3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Brand Name: Vulcanchem
CAS No.: 519152-23-9
VCID: VC6102040
InChI: InChI=1S/C19H12N2O3/c20-21-18(23)14-8-4-7-12-13(9-10-15(16(12)14)19(21)24)17(22)11-5-2-1-3-6-11/h1-10H,20H2
SMILES: C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)N
Molecular Formula: C19H12N2O3
Molecular Weight: 316.316

3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione

CAS No.: 519152-23-9

Cat. No.: VC6102040

Molecular Formula: C19H12N2O3

Molecular Weight: 316.316

* For research use only. Not for human or veterinary use.

3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione - 519152-23-9

Specification

CAS No. 519152-23-9
Molecular Formula C19H12N2O3
Molecular Weight 316.316
IUPAC Name 2-amino-6-benzoylbenzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C19H12N2O3/c20-21-18(23)14-8-4-7-12-13(9-10-15(16(12)14)19(21)24)17(22)11-5-2-1-3-6-11/h1-10H,20H2
Standard InChI Key NTOLCGHJCPJVHY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s defining feature is its 3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene backbone, which integrates a bicyclic system fused to an aromatic ring. The benzoyl group at position 8 and the amino group at position 3 introduce steric and electronic complexity, influencing reactivity and intermolecular interactions . The dione groups at positions 2 and 4 contribute to its planar rigidity, a trait common in fluorophores or enzyme inhibitors.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC19H12N2O3\text{C}_{19}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight316.316 g/mol
CAS Number519152-23-9
Functional GroupsBenzoyl, Amino, Dione
SolubilityLikely polar aprotic solvents

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis of this compound involves constructing the tricyclic core before introducing functional groups. A plausible route, inferred from analogous azabicyclo syntheses , includes:

  • Formation of the Tricyclic Core: Cyclization of a pyrrolidine precursor via radical-mediated reactions (e.g., using Bu3SnH\text{Bu}_3\text{SnH} and AIBN) .

  • Benzoylation: Introducing the benzoyl group through Friedel-Crafts acylation or nucleophilic substitution.

  • Amination: Installing the amino group via reduction of a nitro intermediate or direct substitution.

Challenges and Modifications

Stereochemical control during cyclization remains a critical challenge. Patent US20060058343A1 highlights the use of alkyl lithium reagents to direct regioselectivity in similar azabicyclo systems . Additionally, protecting groups (e.g., tert-butyl or benzyl esters) may stabilize intermediates during functionalization .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming the tricyclic structure and substituent positions. Aromatic protons from the benzoyl group typically resonate at 7.5–8.0 ppm, while the dione carbonyls appear near 170 ppm in 13C^{13}\text{C}-NMR.

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, with the molecular ion peak expected at m/z 316.316 .

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